molecular formula C16H15NO4 B2556431 N-[3-(FURAN-3-YL)-3-HYDROXYPROPYL]-1-BENZOFURAN-2-CARBOXAMIDE CAS No. 1428375-87-4

N-[3-(FURAN-3-YL)-3-HYDROXYPROPYL]-1-BENZOFURAN-2-CARBOXAMIDE

Cat. No.: B2556431
CAS No.: 1428375-87-4
M. Wt: 285.299
InChI Key: MXWUAWMRXOJZFJ-UHFFFAOYSA-N
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Description

N-[3-(Furan-3-yl)-3-hydroxypropyl]-1-benzofuran-2-carboxamide is a synthetic organic compound featuring a benzofuran core linked to a substituted propylamide chain. The structure comprises:

  • Benzofuran-2-carboxamide: A bicyclic aromatic system with a carboxamide group at position 2.
  • 3-(Furan-3-yl)-3-hydroxypropyl substituent: A three-carbon chain with a hydroxyl group and a furan-3-yl moiety at position 3.

However, explicit data on its synthesis, biological activity, or physicochemical properties are absent in the provided evidence, necessitating inferences from structurally related compounds.

Properties

IUPAC Name

N-[3-(furan-3-yl)-3-hydroxypropyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO4/c18-13(12-6-8-20-10-12)5-7-17-16(19)15-9-11-3-1-2-4-14(11)21-15/h1-4,6,8-10,13,18H,5,7H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXWUAWMRXOJZFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(=O)NCCC(C3=COC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(FURAN-3-YL)-3-HYDROXYPROPYL]-1-BENZOFURAN-2-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the initial formation of the benzofuran ring, followed by the introduction of the furan moiety. The reaction conditions often involve the use of catalysts such as palladium or silver salts, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF). The final step usually involves the coupling of the furan and benzofuran rings under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis machines can enhance the efficiency and yield of the compound. Industrial methods also focus on optimizing reaction conditions to minimize by-products and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

N-[3-(FURAN-3-YL)-3-HYDROXYPROPYL]-1-BENZOFURAN-2-CARBOXAMIDE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives often exhibit different biological activities and can be used in various applications .

Scientific Research Applications

N-[3-(FURAN-3-YL)-3-HYDROXYPROPYL]-1-BENZOFURAN-2-CARBOXAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(FURAN-3-YL)-3-HYDROXYPROPYL]-1-BENZOFURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses .

Comparison with Similar Compounds

Structural Analogues with Benzofuran Moieties

(a) N-[(3S)-2,3-Dihydro-6-(phenylmethoxy)-3-benzofuranyl]-N-hydroxyurea ()
  • Structure : A dihydrobenzofuran core with a phenylmethoxy group and hydroxyurea substituent.
  • Key Differences :
    • The target compound lacks the dihydrobenzofuran ring and hydroxyurea group.
    • The hydroxypropyl-furan chain in the target may enhance solubility compared to the phenylmethoxy group.
  • Molecular Weight : Both compounds share a molecular weight of ~300 g/mol (C₁₆H₁₆N₂O₄ for ’s compound), suggesting similar bioavailability challenges .
(b) 2-(1-Benzofuran-2-yl)-N'-[(3Z)-2-oxoindol-3-ylidene]quinoline-4-carbohydrazide ()
  • Structure: A benzofuran-quinoline hybrid with a hydrazide linker.
  • Key Differences: The target compound’s simpler propylamide chain contrasts with the rigid quinoline-carbohydrazide system. The hydroxyl group in the target may improve hydrogen-bonding capacity compared to the hydrazide .

Furan-Containing Carboxamides

(a) N-[5-Methyl-2-(trifluoromethyl)furan-3-yl]-pyrrolo[1,2-b]pyridazine-carboxamide ()
  • Structure : A pyrrolo-pyridazine core linked to a trifluoromethyl-substituted furan.
  • Key Differences :
    • The target compound’s benzofuran core is less electron-deficient than the pyridazine system.
    • The trifluoromethyl group in ’s compound may enhance metabolic stability compared to the hydroxypropyl group .
(b) N-(2-Carbamoylfuranyl)-azetidin-2-one derivatives ()
  • Structure: Azetidinone (β-lactam) fused with a furanyl carbamoyl group.
  • Key Differences: The target compound’s flexible hydroxypropyl chain contrasts with the strained azetidinone ring.

Functional Group Comparisons

(a) Hydroxamic Acids vs. Carboxamides ()
  • Hydroxamic Acids (e.g., N-(4-chlorophenyl)-N-hydroxycyclohexanecarboxamide):
    • Contain an N-hydroxy amide group, enhancing metal-chelating ability (e.g., for protease inhibition).
    • Less stable than carboxamides due to hydrolytic susceptibility.
  • Target Compound :
    • The carboxamide group offers greater chemical stability but reduced metal-binding capacity .

Biological Activity

N-[3-(FURAN-3-YL)-3-HYDROXYPROPYL]-1-BENZOFURAN-2-CARBOXAMIDE is a complex organic compound that has garnered attention due to its potential biological activities. This article delves into the synthesis, biological properties, and applications of this compound, supported by data tables and relevant research findings.

Chemical Structure and Synthesis

The compound features a benzofuran moiety and a furan ring, which are known for their diverse biological activities. The synthesis typically involves multi-step organic reactions starting from benzofuran derivatives.

Synthetic Route Overview:

  • Starting Material : Benzofuran core synthesized from 2-hydroxybenzaldehyde and ethyl acetoacetate.
  • Hydroxypropyl Chain Introduction : Achieved via Grignard reaction.
  • Final Product Formation : The carboxamide group is introduced through acylation reactions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzofuran derivatives. For instance, compounds structurally similar to this compound have shown significant antiproliferative activity against various cancer cell lines. A notable study demonstrated that modifications in the benzofuran structure could enhance activity:

CompoundStructure ModificationActivity Increase
10hMethyl at C–3, Methoxy at C–62–4 times greater potency than unsubstituted
10gUnsubstitutedBaseline activity

These results suggest that specific substitutions can markedly influence biological efficacy.

Anti-inflammatory Effects

Benzofuran derivatives exhibit anti-inflammatory properties, which may be attributed to their ability to inhibit pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2). The specific mechanisms include:

  • Inhibition of NO Production : Reduces inflammatory responses.
  • Decreased Lipoxygenase Activity : Modulates inflammatory pathways.

Antimicrobial Activity

The furan nucleus in related compounds has been associated with antimicrobial effects. Studies indicate that these compounds can selectively inhibit microbial growth and modify enzyme activities, showcasing their potential as therapeutic agents against infections.

Research Findings

A comprehensive review of literature reveals diverse biological activities associated with compounds similar to this compound:

  • Antitumor Activity : Significant in various cancer cell lines.
  • Antimicrobial Effects : Effective against a range of pathogens.
  • Anti-inflammatory Properties : Inhibition of key inflammatory mediators.

Case Studies

Several case studies have demonstrated the efficacy of benzofuran derivatives in clinical settings:

  • Study on HepG2 Cells : A compound similar to this compound was shown to suppress TGF-β1-promoted hepatoblastoma cell progression, indicating its potential in liver cancer treatment .
  • Antibacterial Screening : Compounds were evaluated against common bacterial strains, showing promising results in inhibiting growth, suggesting their application in developing new antibiotics .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for N-[3-(Furan-3-yl)-3-hydroxypropyl]-1-benzofuran-2-carboxamide, and how do reaction conditions impact yield?

  • Methodology : The synthesis typically involves:

  • Step 1 : Preparation of benzofuran-2-carboxylic acid derivatives via cyclization of substituted phenols.
  • Step 2 : Palladium-catalyzed C–H arylation to introduce the furan-3-yl-hydroxypropyl moiety .
  • Step 3 : Amide coupling using carbodiimide-based reagents (e.g., EDC/HOBt) to attach the hydroxypropyl-furan group.
    • Key Variables :
  • Catalyst loading (e.g., 5-10% Pd(OAc)₂ for arylation) .
  • Solvent choice (polar aprotic solvents like DMF improve reactivity but may require stringent purification ).
  • Yield Optimization : Yields range from 40–65% depending on purification techniques (e.g., column chromatography vs. recrystallization) .

Q. What analytical techniques are critical for characterizing purity and structural integrity?

  • Essential Methods :

  • HPLC : Quantifies purity (>95% required for biological assays) .
  • NMR Spectroscopy : Confirms regioselectivity of substitution (e.g., ¹H-NMR peaks at δ 7.2–7.8 ppm for benzofuran protons) .
  • Mass Spectrometry : Validates molecular weight (e.g., ESI-MS m/z calculated for C₁₆H₁₅NO₄: 285.1; observed: 285.0) .

Advanced Research Questions

Q. How can contradictory biological activity data across studies be systematically addressed?

  • Resolution Strategies :

  • Assay Standardization : Compare MIC values under consistent conditions (e.g., broth microdilution vs. agar diffusion in antimicrobial studies) .
  • Purity Verification : Contaminants (e.g., unreacted intermediates) may artificially inflate activity; use HPLC-MS to confirm batch consistency .
  • Cell Line Variability : Test across multiple cell lines (e.g., HEK293 vs. HepG2) to assess target specificity .

Q. What computational approaches elucidate structure-activity relationships (SAR) for this compound?

  • In Silico Methods :

  • Molecular Docking : Predict binding affinity to targets like STING (e.g., binding energy ≤ -8.5 kcal/mol suggests strong interaction) .
  • QSAR Modeling : Correlate substituent electronegativity (e.g., furan vs. thiophene analogs) with antimicrobial potency .
  • ADMET Prediction : Use tools like SwissADME to optimize logP (target: 2–3) and reduce hepatotoxicity risks .

Q. How are polymorphic forms synthesized and characterized for pharmaceutical development?

  • Polymorph Synthesis :

  • Solvent Evaporation : Use ethanol/water mixtures to isolate Form I (needle crystals) and Form II (platelets) .
  • Salt Formation : Co-crystallize with pharmaceutically acceptable counterions (e.g., sodium or meglumine) to enhance solubility .
    • Characterization Tools :
  • PXRD : Distinct peaks at 2θ = 12.5° (Form I) vs. 15.3° (Form II) .
  • DSC : Melting points vary by 5–10°C between polymorphs .

Data Contradiction Analysis

Q. Why do antimicrobial studies report varying MIC values for this compound?

  • Critical Factors :

  • Bacterial Strain Variability : Gram-positive (e.g., S. aureus) vs. Gram-negative (e.g., E. coli) susceptibility differences due to membrane permeability .
  • Culture Media : Cation-adjusted Mueller-Hinton broth vs. nutrient agar impacts bioavailability .
  • Compound Degradation : Hydrolysis of the hydroxypropyl group under acidic conditions reduces efficacy; stability studies (pH 7.4 vs. 2.0) are essential .

Tables for Key Findings

Synthetic Yield Optimization Catalyst SystemSolventYield (%)Purity (%)Source
Pd(OAc)₂/XPhosDMF5296
CuI/1,10-phenanthrolineDMSO3889
Polymorph Characterization Form I (PXRD)Form II (PXRD)DSC Melting Point (°C)
Peaks (2θ)12.5°, 18.2°15.3°, 22.7°198 vs. 205

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